![molecular formula C9H10ClNO2 B2704244 Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride CAS No. 1365840-62-5](/img/structure/B2704244.png)
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride
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Overview
Description
“Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride” is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride” is1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-2-4-10-5-3-8;/h2-6H,1H3,(H,11,12);1H/b7-6+;
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride” is a powder at room temperature . It has a melting point of 208-210°C .Scientific Research Applications
- Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride has been investigated for its potential as an anticancer agent. Researchers have explored its cytotoxic effects against lung cancer cell lines (A549) using MTT assays . Further studies could explore its mechanism of action and potential for targeted cancer therapy.
- The compound (E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (3PO) is an inhibitor of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase). It reduces glycolytic flux and suppresses glucose uptake, making it selectively cytostatic to transformed cells. In mouse models, it has shown promise in suppressing established tumor growth .
- While specific studies on Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride are limited, related pyridine derivatives have demonstrated antimicrobial activity. Researchers have explored the synthesis and antimicrobial potential of similar compounds, suggesting that further investigations are warranted .
- The PI3K/Akt/mTOR signaling pathway plays a critical role in tumor growth, proliferation, and apoptosis. Although not directly studied for this compound, targeting this pathway is essential in cancer treatment. Novel inhibitors with better curative effects and lower toxicity are actively sought after .
- Pyrido[3,4-g]quinazolines, structurally related to Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride, have been identified as nanomolar inhibitors of Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). These kinases play crucial roles in cell cycle regulation and neurodegenerative diseases .
Anticancer Potential
Glycolysis Inhibition
Antimicrobial Properties
PI3K/Akt/mTOR Pathway Modulation
Protein Kinase Inhibition
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
methyl (E)-3-pyridin-4-ylprop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h2-7H,1H3;1H/b3-2+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTBVZPAEOOTMS-SQQVDAMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=NC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=NC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365840-62-5 |
Source
|
Record name | methyl (2E)-3-(pyridin-4-yl)prop-2-enoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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